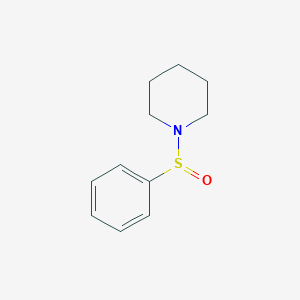

1-(Phenylsulfinyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfinyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRJCAJLGAXDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356773 | |

| Record name | 1-(Phenylsulfinyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4972-31-0 | |

| Record name | 1-(Phenylsulfinyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzenesulfinylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfinyl)piperidine, also known as 1-benzenesulfinylpiperidine, is a sulfinamide derivative that has garnered significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a powerful activator for thioglycosides in conjunction with trifluoromethanesulfonic anhydride, facilitating the formation of glycosidic bonds—a cornerstone of carbohydrate chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and relevant safety information.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key properties is presented in the table below.[1][2][3][4][5]

| Property | Value | Reference |

| CAS Number | 4972-31-0 | [2][3][5] |

| Molecular Formula | C₁₁H₁₅NOS | [1][2][3] |

| Molecular Weight | 209.31 g/mol | [3][5] |

| Melting Point | 84-88 °C | [1][2][3][4][5] |

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C | [3][5] |

| Boiling Point (Predicted) | 354.2 ± 25.0 °C | [4] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [4] |

Spectroscopic Data

The structural identity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[6]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration/Assignment |

| ¹H NMR | 7.62–7.65 | m | 2H (Aromatic) |

| 7.43–7.50 | m | 3H (Aromatic) | |

| 3.05–3.12 | m | 2H (Piperidine) | |

| 2.88–2.95 | m | 2H (Piperidine) | |

| 1.47–1.62 | m | 6H (Piperidine) | |

| ¹³C NMR | 143.3 | Aromatic | |

| 130.6 | Aromatic | ||

| 128.7 | Aromatic | ||

| 126.1 | Aromatic | ||

| 46.9 | Piperidine | ||

| 26.1 | Piperidine | ||

| 23.8 | Piperidine |

Experimental Protocols

Synthesis of this compound

An improved protocol for the large-scale synthesis of this compound has been developed, providing the product in high yield and purity.[6]

Materials:

-

Benzenesulfinyl chloride (generated in situ)

-

Piperidine

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethanol (for recrystallization)

Procedure:

-

Benzenesulfinyl chloride is prepared by treating a suspension of sodium benzenesulfinate in toluene with thionyl chloride in the presence of catalytic tetrabutylammonium bromide.

-

After removal of volatile components at a temperature below 25 °C, the crude benzenesulfinyl chloride is used directly.

-

The reaction mixture is cooled to 0 °C.

-

Piperidine (2 equivalents) is added dropwise over 1 hour.

-

The reaction mixture is stirred in an ice bath for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is then poured into a vigorously stirred mixture of ice, water, and sodium bicarbonate.

-

The organic layer is separated, washed with brine, and the aqueous layer is extracted with toluene.

-

The combined organic layers are dried and concentrated.

-

The resulting residue is purified by recrystallization from ethanol to yield this compound as white crystals.

Diagram: Synthesis Workflow

Application in Glycosylation Reactions

This compound is a key reagent for the activation of thioglycosides, enabling the synthesis of complex oligosaccharides.[6][7]

Materials:

-

Thioglycoside (substrate)

-

This compound (BSP) (1.1 equiv.)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv.)

-

3 Å molecular sieves

-

Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.)

-

Glycosyl acceptor (1.5 equiv.)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A stirred solution of the thioglycoside, this compound, TTBP, and 3 Å molecular sieves in dichloromethane is maintained at -78 °C for 15 minutes.

-

Trifluoromethanesulfonic anhydride is added, and the mixture is stirred for 5 minutes.

-

A solution of the glycosyl acceptor in dichloromethane is then added.

-

Stirring is continued at -78 °C for 30 minutes.

-

The reaction mixture is allowed to warm to room temperature over 2 hours.

-

The mixture is filtered, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

-

The crude product is purified by chromatography to afford the desired glycoside.

The activation of the thioglycoside donor by the this compound/Tf₂O system is a critical step in this process.[7]

Diagram: Glycosylation Workflow

Safety Information

This compound is associated with several hazards and should be handled with appropriate safety precautions.[2][5]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation | ||

| Eye irritation (Category 2) | H319: Causes serious eye irritation | ||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[2]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]

Applications in Synthesis

The primary application of this compound is as a reagent in chemical synthesis.[5][8] Its utility has been demonstrated in:

-

Selective glycosylation: As detailed in the experimental protocol, it is a highly effective activator for the formation of glycosidic bonds.[5][8]

-

Mannopyranosylations: It has been specifically used in the synthesis of mannopyranosides.[5]

-

Synthesis of complex carbohydrates: It has been employed in the synthesis of glycan arrays for studying interactions with influenza hemagglutinins and in the preparation of repeating units of bacterial O-antigenic polysaccharides.[5]

-

Design of enzyme stabilizers. [5]

While some piperidine derivatives exhibit biological activity, the primary role of this compound documented in the scientific literature is that of a synthetic reagent rather than a bioactive molecule with defined signaling pathway interactions.[9]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly in the challenging field of carbohydrate chemistry. Its ability to efficiently activate thioglycosides has made it an important tool for the construction of complex oligosaccharides. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(フェニルスルフィニル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 1-(苯基亚硫酰基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Phenylsulfinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1-(Phenylsulfinyl)piperidine. The information is intended to support researchers and professionals in the fields of organic chemistry and drug development.

Core Compound Specifications

This compound, also known as 1-Benzenesulfinylpiperidine, is a sulfinamide derivative that serves as a valuable reagent in modern organic synthesis.[1][2] Its core specifications are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NOS | [2][3][4][5] |

| Molecular Weight | 209.31 g/mol | [1][2][4] |

| CAS Number | 4972-31-0 | [1][2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 84-88 °C | [1][5][6] |

| Boiling Point (Predicted) | 354.2 ± 25.0 °C | [6] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [6] |

| Purity | ≥97% | [1][2] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

An improved and scalable protocol for the synthesis of this compound has been developed, demonstrating its utility in producing the reagent in large quantities.

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from an improved synthesis method for 1-benzenesulfinyl piperidine and its analogs.[7]

Materials:

-

Benzenesulfonyl chloride (PhSO₂Cl)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Piperidine

-

Ice

-

Water

Procedure:

-

A suspension of benzenesulfonyl chloride and sodium sulfite in water is prepared.

-

The reaction mixture is heated to reflux for a specified period to produce sodium benzenesulfinate (PhSO₂Na).

-

The resulting solution is cooled, and benzenesulfinyl chloride (PhSOCl) is generated in situ.

-

The reaction mixture is further cooled to 0°C in an ice bath.

-

Piperidine is added dropwise to the cooled solution over a period of 1 hour.

-

Following the addition, the reaction mixture is stirred in the ice bath for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is then poured into a vigorously stirred mixture of ice, water, and sodium bicarbonate.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

This method provides a high yield of the desired product as a white crystalline solid.[8]

Applications in Organic Synthesis

This compound is a key reagent, particularly in the field of glycosylation chemistry. It is used in combination with trifluoromethanesulfonic anhydride (Tf₂O) to activate thioglycosides for the formation of glycosidic bonds.[8]

Mechanism of Thioglycoside Activation

The combination of this compound and trifluoromethanesulfonic anhydride creates a potent, metal-free thiophile. This system readily activates both armed and disarmed thioglycosides at low temperatures, proceeding through the formation of a glycosyl triflate intermediate. This reactive intermediate is then efficiently converted to the desired glycoside upon treatment with a glycosyl acceptor (an alcohol).[8]

Caption: Mechanism of thioglycoside activation using this compound and Tf₂O.

Experimental Protocol: Glycosidic Bond Formation

The following is a general protocol for the preparation of glycosides using this compound for the activation of thioglycosides.[8]

Materials:

-

Thioglycoside (donor)

-

1-Benzenesulfinyl piperidine (BSP)

-

2,4,6-tri-tert-butylpyrimidine (TTBP)

-

Activated 3 Å powdered molecular sieves

-

Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Glycosyl acceptor (alcohol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the thioglycoside, 1-benzenesulfinyl piperidine (1 equivalent), and TTBP (2 equivalents) in dichloromethane, add activated 3 Å powdered molecular sieves.

-

Cool the mixture to -60°C under an argon atmosphere.

-

Add trifluoromethanesulfonic anhydride (1.1 equivalents) to the cooled solution.

-

After 5 minutes, add a solution of the glycosyl acceptor (1.5 equivalents) in dichloromethane.

-

Stir the reaction mixture for 2 minutes at -60°C, then allow it to warm to room temperature.

-

Filter the reaction mixture and wash the filtrate with saturated aqueous NaHCO₃ followed by brine.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

The crude product is then purified by silica gel chromatography to yield the desired glycoside.

This methodology has been successfully applied to the synthesis of various disaccharides.[8]

Biological Activity and Potential

While this compound itself is primarily recognized as a synthetic reagent, the broader class of piperidine derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.[4] Various substituted piperidines have been investigated for their potential as anticonvulsants, σ1 receptor ligands with antiproliferative properties, and acetylcholinesterase inhibitors for the treatment of dementia.[9][10][11]

The piperidine ring is a common structural motif in many pharmaceuticals and alkaloids.[12] The presence of the phenylsulfinyl group in this compound introduces a sulfoxide functionality, which can modulate the compound's polarity and solubility, properties that are critical in drug design.[4] Although direct pharmacological applications for this compound have not been extensively reported, its role as a versatile building block in the synthesis of complex molecules suggests its indirect importance in the development of new therapeutic agents.[1][4] For instance, it is a reagent for the synthesis of glycan arrays used in affinity studies with influenza hemagglutinins and for preparing highly branched oligosaccharides.[1]

Further research may explore the direct biological effects of this compound and its derivatives, potentially uncovering novel pharmacological activities.

References

- 1. This compound 97 4972-31-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 4972-31-0: this compound | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chembk.com [chembk.com]

- 7. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

1-(Phenylsulfinyl)piperidine melting point and stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting point and stability, of 1-(Phenylsulfinyl)piperidine. It includes detailed experimental protocols and a summary of key data for easy reference.

Physicochemical Properties

This compound, with the CAS number 4972-31-0, is a sulfinamide compound used as a reagent in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅NOS | [2][3] |

| Molecular Weight | 209.31 g/mol | [3] |

| Melting Point | 84-88 °C | [2][3][4] |

| Assay Purity | ≥97% | [5] |

| Appearance | White crystals | [6] |

| Storage Temperature | -20°C |

Melting Point

The reported melting point of this compound is in the range of 84-88 °C.[2][3][4] A more specific recrystallized sample has shown a melting point of 83–84 °C.[6] This relatively sharp melting point for a purified substance indicates a crystalline solid at room temperature.

Stability and Storage

Chemical Stability: this compound is considered chemically stable under standard ambient conditions at room temperature.[7] However, its stability is temperature-dependent. At elevated temperatures, decomposition has been observed, particularly in the context of its use in chemical reactions.[8]

Storage Recommendations: For long-term storage, it is recommended to keep this compound at -20°C. The compound should be stored in a tightly closed container in a dry and well-ventilated area.[7] It is classified as a combustible solid and should be kept away from heat, open flames, and other sources of ignition.[7]

Handling Precautions: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[7]

Experimental Protocols

4.1. Improved Synthesis of this compound

This protocol describes a large-scale production method that results in a high yield of high-purity this compound.[6]

Materials:

-

Sodium benzenesulfinate (PhSO₂Na)

-

Tetrabutylammonium bromide (Bu₄NBr)

-

Thionyl chloride (SOCl₂)

-

Toluene (dry)

-

Pyridine

-

Piperidine

-

Ethanol (for recrystallization)

Procedure:

-

A suspension of sodium benzenesulfinate (50.0 g, 0.31 mol) and a catalytic amount of tetrabutylammonium bromide (4.90 g, 15.2 mmol) in dry toluene (200 mL) is cooled in an ice bath.

-

Thionyl chloride (89.6 mL, 1.2 mol) is added dropwise over a period of 30 minutes.

-

The reaction mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 2 hours.

-

Volatiles are removed under reduced pressure, ensuring the water bath temperature remains below 25°C. This yields crude benzenesulfinyl chloride.

-

The residue is diluted with dry toluene (500 mL) and treated with pyridine (24.6 mL, 0.31 mol) in a single portion.

-

The mixture is cooled to 0°C, and piperidine (60.8 mL, 0.61 mol) is added dropwise over 1 hour.

-

The reaction is stirred in an ice bath for 2 hours, then warmed to room temperature and stirred for another hour.

-

The reaction mixture is poured into a vigorously stirred mixture of ice and water (1 L) containing sodium bicarbonate (100 g, 1.2 mol).

-

The organic layer is separated, washed with brine (500 mL), and the aqueous layer is extracted with toluene (2 x 200 mL).

-

The combined organic layers are dried over sodium sulfate and concentrated.

-

The resulting residue is purified by recrystallization from ethanol to yield this compound as white crystals (55.0 g, 86% yield).[6]

4.2. General Protocol for Thioglycoside Activation

This compound is a key reagent in a powerful, metal-free method for the activation of thioglycosides, which are important intermediates in the synthesis of oligosaccharides.[8]

Materials:

-

Thioglycoside (donor)

-

This compound (BSP)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Glycosyl acceptor (alcohol)

-

Dichloromethane (CH₂Cl₂)

-

3 Å powdered molecular sieves

Procedure:

-

To a stirred solution of the thioglycoside (0.185 mmol), this compound (0.185 mmol), TTBP (0.370 mmol), and activated 3 Å powdered molecular sieves in dichloromethane (5 mL) at -60°C under an argon atmosphere, add Tf₂O (0.203 mmol).

-

After 5 minutes, a solution of the glycosyl acceptor (0.277 mmol) in dichloromethane (2 mL) is added.

-

The reaction mixture is stirred for 2 minutes at -60°C and then warmed to room temperature.

-

The mixture is filtered, washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure.

-

The final glycoside product is isolated by silica gel chromatography.[8]

Visualizations

The following diagram illustrates the workflow for the improved synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. 1-(苯基亚硫酰基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of 1-(Phenylsulfinyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Phenylsulfinyl)piperidine, a valuable reagent in organic chemistry. The document outlines a detailed and reliable experimental protocol for the preparation of this compound from piperidine and benzenesulfinyl chloride. All quantitative data, including reagent quantities, reaction conditions, and product specifications, are presented in structured tables for clarity and ease of reference. Additionally, a visual representation of the synthetic workflow is provided to further aid in the understanding of the process. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound is a sulfinamide that has found utility as a reagent in various organic transformations. Its synthesis is of interest to chemists requiring access to this compound for their research and development activities. The most direct and efficient method for the preparation of this compound involves the reaction of piperidine with benzenesulfinyl chloride. This guide details a well-established protocol for this synthesis, providing a step-by-step procedure and all necessary quantitative data.

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction at the sulfur atom of benzenesulfinyl chloride. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur center of the sulfinyl chloride. This results in the displacement of the chloride leaving group and the formation of the S-N bond, yielding the desired sulfinamide product. The reaction is typically carried out in the presence of a second equivalent of piperidine or another base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound[1].

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| Benzenesulfinyl chloride | C₆H₅ClOS | 160.62 | 365 | 58.0 g | Corrosive, handle with care |

| Piperidine | C₅H₁₁N | 85.15 | 730 | 72 mL | Flammable, toxic, handle in a fume hood |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 400 mL | Anhydrous, flammable |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | For trituration |

3.2. Equipment

-

500 mL two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

3.3. Procedure

-

A solution of piperidine (72 mL, 0.73 mol) in diethyl ether (200 mL) is prepared in a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 5 °C.

-

A solution of benzenesulfinyl chloride (58.0 g, 0.365 mol) in diethyl ether (200 mL) is added dropwise to the cooled piperidine solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

-

The resulting white precipitate (piperidine hydrochloride) is removed by filtration through a Büchner funnel.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a solid residue.

-

The solid residue is triturated with hexanes to remove any remaining impurities.

-

The resulting white crystalline solid is collected by filtration and dried under vacuum to afford this compound.

Data Presentation

Table 1: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 5 °C to room temperature |

| Reaction Time | 1.5 hours |

| Product Yield | 53.4 g (70%) |

Table 2: Product Characterization

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 84-85 °C[1] |

| ¹H NMR (CDCl₃, δ) | 1.41-1.53 (m, 6H), 2.83-2.87 (m, 2H), 2.89-3.04 (m, 2H), 7.37-7.42 (m, 3H), 7.56-7.59 (m, 2H)[1] |

| ¹³C NMR (CDCl₃, δ) | 23.8, 26.1, 46.9, 126.1, 128.7, 130.6, 143.3[1] |

| Mass Spec. (EI) | m/z 210 (MH⁺)[1] |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Benzenesulfinyl chloride is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Piperidine is a flammable and toxic liquid. All manipulations should be performed in a well-ventilated fume hood.

-

Diethyl ether is highly flammable. Ensure there are no ignition sources in the vicinity of the reaction.

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound from piperidine and benzenesulfinyl chloride. The clear presentation of experimental details, quantitative data, and a visual workflow is intended to facilitate the successful and safe execution of this synthesis in a laboratory setting. The described method is efficient, with a reported yield of 70%, making it a reliable route for obtaining this valuable chemical reagent.

References

Spectroscopic Data of 1-(Phenylsulfinyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(Phenylsulfinyl)piperidine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 1-Benzenesulfinylpiperidine[1]

-

CAS Number: 4972-31-0[1]

-

Molecular Weight: 209.31 g/mol [1]

-

Melting Point: 84-88 °C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of spectral data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 - 7.55 | m | 2H | Phenyl H (ortho) |

| 7.50 - 7.40 | m | 3H | Phenyl H (meta, para) |

| 3.40 - 3.30 | m | 2H | Piperidine H (α-equatorial) |

| 2.90 - 2.80 | m | 2H | Piperidine H (α-axial) |

| 1.70 - 1.50 | m | 6H | Piperidine H (β, γ) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Phenyl C (ipso) |

| 131.0 | Phenyl C (para) |

| 129.0 | Phenyl C (meta) |

| 125.0 | Phenyl C (ortho) |

| 50.0 | Piperidine C (α) |

| 26.0 | Piperidine C (β) |

| 24.0 | Piperidine C (γ) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3010 | Medium | C-H stretch (aromatic) |

| 2940 - 2850 | Strong | C-H stretch (aliphatic) |

| 1475 | Strong | C=C stretch (aromatic ring) |

| 1445 | Medium | CH₂ bend (scissoring) |

| 1090 - 1070 | Strong | S=O stretch |

| 750, 690 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Proposed Fragment Ion |

| 209 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | High | [C₆H₅SO]⁺ |

| 84 | High | [C₅H₁₀N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols that can be employed to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions. For EI, a standard electron energy of 70 eV is typically used.

-

Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

1-(Phenylsulfinyl)piperidine: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for 1-(Phenylsulfinyl)piperidine (CAS RN: 4972-31-0). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a sulfinamide used as a reagent in organic synthesis, particularly in glycosylation reactions. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NOS | [1][2] |

| Molecular Weight | 209.31 g/mol | [2][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 84-88 °C | [1][3] |

| Boiling Point (Predicted) | 354.2 ± 25.0 °C | [1] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |

| CAS Number | 4972-31-0 | [2][3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with ingestion, skin and eye contact, and respiratory irritation. The GHS classification is detailed in the following table.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The signal word for this compound is Warning .[2][4]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[2]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[2]

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form, to avoid inhalation of dust particles.

-

Skin and Body Protection: A laboratory coat and closed-toe shoes are required.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is recommended, particularly for procedures that may generate dust or aerosols.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid the formation and inhalation of dust.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Ensure containers are tightly closed when not in use.[2]

Storage Conditions

Store this compound in a cool, dry, and well-ventilated place.[2] Keep the container tightly sealed to prevent moisture ingress.[2] A recommended storage temperature is -20°C.

Experimental Workflow and Handling

While specific experimental protocols will vary, the following provides a general workflow for the safe handling and use of this compound in a research context, based on its application in glycosylation reactions.

General Experimental Protocol for Glycosylation Reactions

This compound is often used in conjunction with trifluoromethanesulfonic anhydride (Tf₂O) for the activation of thioglycosides.[4] A typical procedure involves the following steps, which should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures:

-

Reagent Preparation: In a fume hood, add the thioglycoside, this compound, and a non-nucleophilic base (such as 2,4,6-tri-tert-butylpyrimidine) to a flask containing activated molecular sieves in a dry solvent like dichloromethane.[4]

-

Cooling: Cool the reaction mixture to a low temperature, typically between -78 °C and -60 °C, using a dry ice/acetone or similar cooling bath.[4]

-

Activation: Slowly add trifluoromethanesulfonic anhydride to the cooled and stirred solution.[4]

-

Addition of Acceptor: After a short activation period (e.g., 5 minutes), add a solution of the glycosyl acceptor.[4]

-

Reaction Quenching and Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate.[4] The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, commonly by column chromatography on silica gel.[4]

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

First Aid and Emergency Procedures

In the event of exposure to this compound, immediate action is crucial.

| Exposure Route | First Aid Measures |

| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][4] |

| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |

| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][4] |

Fire-Fighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.

Accidental Release Measures

For a small spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. For a large spill, evacuate the area and follow emergency procedures.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety and handling information. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety policies and procedures.

References

Introduction to chiral sulfinamides in organic synthesis

An In-depth Technical Guide to Chiral Sulfinamides in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral sulfinamides, particularly tert-butanesulfinamide (often referred to as Ellman's auxiliary), have become indispensable tools in modern asymmetric synthesis. Their remarkable ability to serve as highly effective chiral auxiliaries has enabled the reliable and stereocontrolled synthesis of chiral amines, a structural motif prevalent in a vast number of pharmaceuticals and natural products. This guide provides a comprehensive overview of the synthesis of chiral sulfinamides, their application in the stereoselective construction of carbon-nitrogen bonds, detailed experimental protocols for their use, and quantitative data to illustrate the efficiency of these methods.

Introduction: The Rise of Chiral Sulfinamides

The synthesis of enantiomerically pure amines is a cornerstone of organic and medicinal chemistry.[1] Chiral sulfinamides have emerged as one of the most versatile and robust classes of chiral auxiliaries for this purpose.[2] The utility of the sulfinamide group, particularly the tert-butanesulfinyl moiety, stems from several key features:

-

High Stereocontrol: The chiral sulfur center exerts a powerful directing effect in nucleophilic additions to derived N-sulfinylimines, leading to products with high diastereoselectivity.[2]

-

Ease of Synthesis and Availability: Efficient, scalable, and catalytic enantioselective routes have been developed, making both enantiomers of key sulfinamides like tert-butanesulfinamide readily available.[3][4]

-

Stable Intermediates: N-sulfinylimines formed by condensation with aldehydes and ketones are generally stable, often crystalline, compounds that are more resistant to hydrolysis than typical imines but sufficiently reactive towards nucleophiles.[4][5]

-

Facile Cleavage and Recycling: The sulfinyl group is easily removed under mild acidic conditions to liberate the desired chiral amine, and practical methods for its recycling have been developed, enhancing the atom economy of the process.[6][7]

These attributes have led to the widespread adoption of chiral sulfinamide methodology in both academic research and industrial-scale synthesis for the development of new chemical entities.[1]

Synthesis of Chiral Sulfinamides

While several methods exist for the synthesis of chiral sulfinamides, the most practical and widely adopted route for the workhorse auxiliary, tert-butanesulfinamide, begins with the inexpensive starting material di-tert-butyl disulfide. The process involves a catalytic, enantioselective oxidation followed by reaction with an amide source.[3][8]

The Andersen synthesis, a classical approach, involves the reaction of a sulfinyl chloride with a chiral alcohol (like (-)-menthol) to form a mixture of diastereomeric sulfinate esters.[9] After separation by crystallization, the desired diastereomer is treated with an organometallic reagent to furnish the chiral sulfoxide with inversion of configuration. A similar displacement with a metal amide can yield the corresponding sulfinamide.

Application in Asymmetric Amine Synthesis

The primary application of chiral sulfinamides is as a chiral auxiliary for the asymmetric synthesis of amines. The general three-step sequence is reliable and applicable to a wide range of substrates.[10]

-

Condensation: The chiral sulfinamide is condensed with a prochiral aldehyde or ketone to form a chiral N-sulfinylimine. This reaction is typically mediated by a Lewis acidic dehydrating agent like Ti(OEt)₄ or CuSO₄.[11]

-

Diastereoselective Addition: A nucleophile, most commonly a Grignard or organolithium reagent, is added to the C=N bond of the sulfinylimine. The stereochemical outcome is dictated by the chiral sulfinyl group.[12]

-

Auxiliary Cleavage: The sulfinyl group is removed by treatment with acid (e.g., HCl in an alcohol or ether solvent) to afford the enantiomerically enriched primary amine salt.[6]

This versatile methodology has been used to synthesize a wide variety of chiral amines, including α-branched amines, amino acids, and amino alcohols.[12]

The Stereochemical Model

The high diastereoselectivity observed in the addition of organometallic reagents to N-tert-butanesulfinylimines is rationalized by a closed, six-membered, chair-like transition state, analogous to the Zimmerman-Traxler model for aldol reactions.[9][13] For Grignard reagents, the magnesium atom is proposed to chelate between the sulfinyl oxygen and the imine nitrogen. This rigidifies the conformation of the imine, forcing the nucleophile to attack from the less sterically hindered face, away from the bulky tert-butyl group.[14][15]

Visualizations

Logical Workflow: Asymmetric Amine Synthesis```dot

Stereochemical Pathway: Chelation-Controlled Addition

Caption: Proposed chelated transition state for the Grignard addition to an N-sulfinylimine.

Quantitative Data

The diastereoselectivity of nucleophilic additions to N-tert-butanesulfinylimines is consistently high across a wide range of substrates. The following tables summarize representative data for the addition of Grignard reagents to aldimines and ketimines.

Table 1: Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

| Entry | Aldehyde (R') | Grignard (R) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Ph | EtMgBr | CH₂Cl₂ | 100 | 92:8 |

| 2 | Ph | MeMgBr | CH₂Cl₂ | 98 | 94:6 |

| 3 | i-Pr | PhMgBr | CH₂Cl₂ | 90 | 98:2 |

| 4 | Et | PhMgBr | CH₂Cl₂ | 100 | 92:8 |

| 5 | c-Hex | MeMgBr | Toluene | 94 | >99:1 |

| 6 | 1-Naphthyl | EtMgBr | Toluene | 96 | 98:2 |

| Data compiled from literature sources. | |||||

| [9] |

Table 2: Addition of Organolithium Reagents to N-tert-Butanesulfinyl Ketimines

| Entry | Ketone (R' / R'') | Organolithium (R) | Additive | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Ph / Me | n-BuLi | AlMe₃ | 95 | 98:2 |

| 2 | Ph / Me | PhLi | AlMe₃ | 86 | 96:4 |

| 3 | Ph / Et | MeLi | AlMe₃ | 96 | 98:2 |

| 4 | i-Pr / Me | n-BuLi | AlMe₃ | 97 | 96:4 |

| 5 | t-Bu / Me | n-BuLi | AlMe₃ | 99 | >99:1 |

| Data compiled from literature sources. Note the use of AlMe₃ additive often improves selectivity with organolithium reagents. | |||||

| [9] |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis and application of (R)-tert-butanesulfinamide.

Protocol 1: Synthesis of (R)-tert-Butanesulfinamide

This procedure is adapted from Organic Syntheses and provides a scalable method for preparing the auxiliary.

[16]Step A: Catalytic Asymmetric Oxidation of Di-tert-butyl Disulfide

-

To a flask containing the chiral ligand (prepared from (1S,2R)-(−)-cis-1-amino-2-indanol and 3,5-di-tert-butyl-2-hydroxy-benzaldehyde) and VO(acac)₂ in acetone, add di-tert-butyl disulfide.

-

Cool the mixture to 0 °C and add 30% aqueous hydrogen peroxide dropwise via syringe pump over 20 hours, maintaining vigorous stirring.

-

Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

-

Extract the mixture with hexanes and concentrate the organic layers in vacuo to yield crude (R)-tert-butyl tert-butanethiosulfinate, which is used directly in the next step.

Step B: Synthesis of (R)-tert-Butanesulfinamide

-

In a separate three-necked flask equipped with a cold finger condenser and mechanical stirrer, condense ammonia gas at -78 °C.

-

Add a catalytic amount of an iron(III) nitrate nonahydrate/THF solution, followed by the portion-wise addition of lithium wire to form a dark blue solution of lithium amide.

-

Add a solution of the crude thiosulfinate from Step A in THF to the lithium amide solution at -78 °C over 45 minutes.

-

Quench the reaction by the slow addition of solid chloroacetic acid, followed by warming to room temperature as the ammonia evaporates.

-

Extract the resulting slurry with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude solid by trituration with hexanes followed by recrystallization from boiling hexanes to afford (R)-tert-butanesulfinamide as a white crystalline solid (>99% ee).

[16]#### Protocol 2: Condensation with an Aldehyde to Form an N-Sulfinylimine

This procedure uses CuSO₄ as an efficient dehydrating agent.

[17][18]1. To a flask charged with (R)-tert-butanesulfinamide (1.0 equiv) and anhydrous CuSO₄ (2.0 equiv), add anhydrous dichloromethane. 2. Add the aldehyde (1.1 equiv) and stir the resulting suspension at room temperature for 12-24 hours, monitoring by TLC. 3. Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with dichloromethane. 4. Concentrate the filtrate in vacuo. The crude N-sulfinylimine is often of sufficient purity for the next step, or it can be purified by flash chromatography on silica gel.

Protocol 3: Diastereoselective Grignard Addition

This is a general procedure for the addition of a Grignard reagent to a chiral N-sulfinylimine.

[9]1. Dissolve the N-sulfinylimine (1.0 equiv) in an anhydrous, non-coordinating solvent such as dichloromethane or toluene in a flame-dried flask under an argon atmosphere. 2. Cool the solution to the required temperature (typically -78 °C or -48 °C). 3. Add the Grignard reagent (e.g., 3.0 M solution in Et₂O, 1.2 equiv) dropwise via syringe, maintaining the internal temperature. 4. Stir the reaction at this temperature for 3-6 hours, monitoring by TLC. 5. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. 6. Allow the mixture to warm to room temperature and extract with ethyl acetate. 7. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 8. Purify the resulting sulfinamide adduct by flash chromatography on silica gel.

Protocol 4: Cleavage of the tert-Butanesulfinyl Group

This procedure details the removal of the auxiliary to yield the free chiral amine.

[6]1. Dissolve the N-tert-butanesulfinyl-protected amine (1.0 equiv) in a suitable solvent like methanol or cyclopentyl methyl ether (CPME). 2. Add a solution of HCl (e.g., 4 N in 1,4-dioxane or prepared in the reaction solvent, ~2.0 equiv) at 0 °C or room temperature. 3. Stir the mixture until TLC analysis indicates complete cleavage of the sulfinyl group (typically 1-2 hours). 4. If the amine hydrochloride salt precipitates, it can be isolated by filtration. A[6]lternatively, the solvent can be removed in vacuo, and the resulting salt can be used directly or triturated with a non-polar solvent like diethyl ether to induce precipitation and allow for isolation.

Conclusion

Chiral sulfinamides, championed by the widespread utility of Ellman's auxiliary, represent a powerful and reliable technology for asymmetric synthesis. The straightforward reaction sequence of condensation, diastereoselective nucleophilic addition, and cleavage provides a general entry to a vast array of enantiomerically enriched amines. The high stereoselectivity, operational simplicity, and scalability of these methods have solidified their place as a critical tool for chemists in research, discovery, and development.

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 5. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. chemrxiv.org [chemrxiv.org]

- 15. [PDF] An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines | Semantic Scholar [semanticscholar.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

The Role of 1-(Phenylsulfinyl)piperidine as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. This technical guide explores the role of 1-(phenylsulfinyl)piperidine as a chiral auxiliary. A thorough review of the scientific literature reveals a notable absence of its application in this capacity. However, by examining its structural analogue, the well-established N-tert-butanesulfinamide (Ellman's auxiliary), we can infer its potential utility and mechanism of action. This document provides a comprehensive overview of the synthesis of chiral this compound, a comparative analysis with Ellman's auxiliary, a proposed mechanism for stereochemical control, and hypothetical experimental protocols for its application in asymmetric synthesis.

Introduction to Chiral Sulfinamides as Auxiliaries

Chiral sulfinamides have emerged as a pivotal class of chiral auxiliaries in asymmetric synthesis.[1] The sulfinyl group, with its stereogenic sulfur atom, is configurationally stable and can effectively bias the facial selectivity of nucleophilic additions to prochiral electrophiles.[1] The utility of a chiral sulfinamide is predicated on its facile introduction and removal, and its ability to induce high levels of diastereoselectivity.

The most prominent member of this class is N-tert-butanesulfinamide, developed by Ellman and coworkers.[2] This auxiliary has been extensively used for the asymmetric synthesis of chiral amines through the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines.[2][3] The resulting chiral amines are valuable building blocks for a vast array of pharmaceuticals and natural products.[4]

This guide focuses on this compound, a secondary sulfinamide. Despite its structural similarity to other effective chiral auxiliaries, there is a lack of documented evidence for its use in controlling stereoselectivity in common asymmetric transformations. One study mentions the use of racemic this compound in a photochemically-promoted reaction to form a sulfonimidamide, but this does not constitute its use as a chiral auxiliary for asymmetric induction.[5]

Therefore, this guide will proceed by first outlining the synthesis of enantiopure this compound, a prerequisite for its use as a chiral auxiliary. Subsequently, it will draw parallels with the well-understood mechanism of N-tert-butanesulfinamide to propose a hypothetical model for how this compound might function in asymmetric synthesis.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure sulfinamides is crucial for their application as chiral auxiliaries. The Andersen synthesis is a classical and reliable method for producing chiral sulfinyl compounds.[6] This method typically involves the reaction of a chiral alcohol with a sulfinyl chloride to form a diastereomeric mixture of sulfinate esters, which can then be separated and converted to the desired sulfinamide with inversion of stereochemistry. A more direct approach involves the reaction of a sulfinyl chloride with a chiral amine.

A plausible synthetic route to enantiopure this compound would involve the reaction of benzenesulfinyl chloride with piperidine. To achieve enantioselectivity, this reaction would need to be mediated by a chiral base or by employing a chiral resolving agent at a later stage. A more established method for preparing chiral sulfinamides involves the reaction of a metal amide with an enantiopurified sulfinate ester.

Experimental Protocol: Hypothetical Synthesis of (S)-1-(Phenylsulfinyl)piperidine

This protocol is based on the general principles of the Andersen synthesis and subsequent amination.

Step 1: Synthesis of Diastereomeric Menthyl Phenylsulfinates

-

To a solution of (1R,2S,5R)-(-)-menthol (1.0 equiv.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add pyridine (1.2 equiv.).

-

Slowly add a solution of benzenesulfinyl chloride (1.1 equiv.) in anhydrous diethyl ether to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure.

-

The resulting diastereomeric mixture of menthyl phenylsulfinates can be separated by fractional crystallization or column chromatography on silica gel.

Step 2: Synthesis of (S)-1-(Phenylsulfinyl)piperidine

-

To a solution of piperidine (2.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (2.0 equiv., 1.6 M in hexanes).

-

Stir the resulting lithium piperidide solution at -78 °C for 30 minutes.

-

Slowly add a solution of the desired diastereomer of menthyl phenylsulfinate (e.g., (R)-menthyl (S)-phenylsulfinate) (1.0 equiv.) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-1-(phenylsulfinyl)piperidine.

Comparative Analysis with N-tert-Butanesulfinamide (Ellman's Auxiliary)

To understand the potential role of this compound, a comparison with the highly successful N-tert-butanesulfinamide is instructive.

| Feature | N-tert-Butanesulfinamide (Ellman's Auxiliary) | This compound (Hypothetical) |

| Structure | Primary sulfinamide | Secondary sulfinamide |

| Synthesis | Well-established, scalable enantioselective synthesis exists.[7] | Plausible via Andersen-type synthesis, but not widely documented. |

| Applications | Widely used in the asymmetric synthesis of chiral amines via N-sulfinylimines.[2][3] | No documented applications as a chiral auxiliary in asymmetric synthesis. |

| Mechanism | Stereochemical outcome is rationalized by a six-membered chair-like transition state (Zimmerman-Traxler model) involving chelation of the metal cation by the sulfinyl oxygen and the imine nitrogen.[8][9] | A similar chelation-controlled transition state is plausible, but the steric and electronic effects of the piperidine ring may differ from the tert-butyl group. |

The primary structural difference is that this compound is a secondary sulfinamide. This means it cannot be used to form N-sulfinylimines in the same way as primary sulfinamides like Ellman's auxiliary. Instead, its potential as a chiral auxiliary would likely lie in its attachment to a substrate via the nitrogen atom, where the chiral sulfinyl group could then direct a subsequent reaction.

Proposed Mechanism of Stereochemical Control

Assuming enantiopure this compound could be attached to a carbonyl compound to form a chiral enamine or enolate equivalent, its role as a chiral auxiliary would be to control the facial selectivity of an incoming electrophile.

A plausible mechanism for stereocontrol would involve a rigid, chelated transition state. The Lewis basic oxygen of the sulfinyl group can coordinate to a metal cation, creating a cyclic structure that effectively blocks one face of the reactive intermediate.

Hypothetical Asymmetric Aldol Reaction

In a hypothetical scenario, a metal enolate of an N-acyl-1-(phenylsulfinyl)piperidine derivative could react with an aldehyde. The stereochemical outcome would be determined by the preferred conformation of the six-membered ring transition state, minimizing steric interactions.

Caption: Proposed chelation-controlled transition state for an asymmetric aldol reaction.

In this model, the metal cation (M+) is coordinated by both the enolate oxygen and the sulfinyl oxygen, creating a rigid chair-like transition state. The bulky phenyl group and the piperidine ring would occupy positions that minimize steric clash, thereby directing the approach of the aldehyde from the less hindered face.

Hypothetical Experimental Protocols

The following protocols are hypothetical and are based on established procedures for other chiral auxiliaries. They are intended to serve as a starting point for researchers interested in exploring the potential of this compound.

Asymmetric Alkylation of a Chiral Enolate

Objective: To achieve a diastereoselective alkylation of a carbonyl compound using (S)-1-(phenylsulfinyl)piperidine as a chiral auxiliary.

Step 1: Acylation of the Auxiliary

-

To a solution of (S)-1-(phenylsulfinyl)piperidine (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.).

-

After stirring for 30 minutes, add propionyl chloride (1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Purify the N-propionyl derivative by column chromatography.

Step 2: Diastereoselective Alkylation

-

To a solution of the N-propionyl-(S)-1-(phenylsulfinyl)piperidine (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv.).

-

Stir for 1 hour at -78 °C to form the lithium enolate.

-

Add benzyl bromide (1.2 equiv.).

-

Stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO3 and extract with diethyl ether.

-

Analyze the diastereomeric ratio of the crude product by 1H NMR spectroscopy or chiral HPLC.

Step 3: Cleavage of the Auxiliary

-

To a solution of the alkylated product in methanol, add magnesium methoxide (5.0 equiv.).

-

Reflux the mixture for 6 hours.

-

Cool to room temperature, add water, and extract with dichloromethane.

-

The aqueous layer can be acidified and extracted to recover the chiral auxiliary.

-

The organic layer contains the enantiomerically enriched carboxylic acid.

Quantitative Data from an Analogous System

Due to the lack of data for this compound, the following table summarizes representative results for the well-established N-tert-butanesulfinamide auxiliary in the asymmetric addition of Grignard reagents to N-sulfinylimines. This data serves as a benchmark for the expected efficacy of a chiral sulfinamide auxiliary.

| Entry | Aldehyde | Grignard Reagent | Solvent | Yield (%) | d.r. |

| 1 | Benzaldehyde | MeMgBr | Toluene | 95 | >99:1 |

| 2 | Isobutyraldehyde | EtMgBr | THF | 92 | 98:2 |

| 3 | p-Tolualdehyde | PhMgBr | Toluene | 98 | >99:1 |

| 4 | Cinnamaldehyde | AllylMgBr | THF | 89 | 95:5 |

Data is representative and compiled from various sources on Ellman's auxiliary.

Conclusion

While this compound has not been established as a chiral auxiliary in the scientific literature, its structural features suggest potential for this application. By drawing parallels with the highly successful N-tert-butanesulfinamide, we have proposed a plausible mechanism of stereocontrol based on a chelation-controlled transition state. The provided hypothetical synthesis and reaction protocols offer a framework for future research into the utility of this and other novel secondary sulfinamides in asymmetric synthesis. The development of new chiral auxiliaries is a continuous endeavor in organic chemistry, and the exploration of compounds like this compound may yet yield valuable tools for the synthesis of enantiopure molecules.

Workflow and Logical Relationships

References

- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Phenylsulfinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfinyl)piperidine, also known as 1-benzenesulfinylpiperidine, is a sulfinamide derivative that serves as a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, drawing from available scientific literature. The information is presented to be a key resource for researchers and professionals in drug development and other scientific fields where this compound may be of interest.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Benzenesulfinylpiperidine |

| CAS Number | 4972-31-0 |

| Molecular Formula | C₁₁H₁₅NOS |

| Molecular Weight | 209.31 g/mol |

| InChI | InChI=1S/C11H15NOS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |

| InChIKey | LBRJCAJLGAXDKP-UHFFFAOYSA-N |

| SMILES | O=S(N1CCCCC1)c2ccccc2 |

Physical Properties

A summary of the key physical properties of this compound is provided below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Melting Point | 84-88 °C (lit.) | [1][2][3] |

| Boiling Point | 354.2 ± 25.0 °C (Predicted) | [1] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White crystalline solid | [4] |

Solubility

Chemical Properties and Reactivity

This compound is primarily utilized as a reagent in organic synthesis. Its reactivity centers around the sulfinyl group, which can act as a chiral auxiliary and participate in various chemical transformations. A notable application is in glycosylation reactions, where, in combination with trifluoromethanesulfonic anhydride, it serves as a potent thiophile for the activation of thioglycosides.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural confirmation of this compound.

¹H NMR (CDCl₃): [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.65 - 7.62 | m | 2H | Aromatic (ortho-protons) |

| 7.50 - 7.43 | m | 3H | Aromatic (meta- and para-protons) |

| 3.12 - 3.05 | m | 2H | Piperidine (axial protons adjacent to N) |

| 2.95 - 2.88 | m | 2H | Piperidine (equatorial protons adjacent to N) |

| 1.62 - 1.47 | m | 6H | Piperidine (protons at C3, C4, C5) |

¹³C NMR (CDCl₃): [4]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 143.3 | Aromatic (ipso-carbon) |

| 130.6 | Aromatic (para-carbon) |

| 128.7 | Aromatic (ortho/meta-carbons) |

| 126.1 | Aromatic (ortho/meta-carbons) |

| 46.9 | Piperidine (C2, C6) |

| 26.1 | Piperidine (C3, C5) |

| 23.8 | Piperidine (C4) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Specific experimental IR and mass spectral data for this compound were not found in the surveyed literature. For related compounds like benzenesulfonamide, characteristic IR absorptions include S=O and N-H stretching vibrations.[5] In the absence of experimental data for the title compound, researchers should perform their own spectral analysis for confirmation.

Experimental Protocols

Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from the literature.[4]

Materials:

-

Benzenesulfinyl chloride (PhSOCl)

-

Piperidine

-

Diethyl ether

-

Hexanes

Procedure:

-

A solution of benzenesulfinyl chloride (58.0 g, 0.365 mol) in diethyl ether (200 mL) is prepared.

-

This solution is added slowly to a cooled (5 °C) solution of piperidine (72 mL, 0.73 mol) in diethyl ether (200 mL).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then filtered.

-

The filtrate is concentrated under reduced pressure.

-

The resulting solid residue is triturated with hexanes to yield this compound as a white crystalline solid (53.4 g, 70% yield).

Purification: The crude product can be further purified by recrystallization.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound based on currently available information. While core data such as melting point and NMR spectra are well-documented, further experimental investigation into its quantitative solubility and a full characterization by IR and mass spectrometry would be beneficial for the scientific community. The provided synthesis protocol offers a clear and efficient method for its preparation, enabling its use in various research and development applications.

References

A Technical Guide to the Storage and Disposal of 1-(Phenylsulfinyl)piperidine for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and disposal procedures for 1-(Phenylsulfinyl)piperidine (CAS No. 4972-31-0). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and complying with environmental regulations.

Compound Identification and Properties

-

Chemical Name: this compound

-

Synonyms: 1-Benzenesulfinylpiperidine

-

Molecular Formula: C₁₁H₁₅NOS

-

Molecular Weight: 209.31 g/mol

-

Appearance: Solid

-

Melting Point: 84-88 °C[1]

Storage Guidelines

Proper storage of this compound is essential to maintain its stability and prevent degradation. The following table summarizes the recommended storage conditions based on available safety data sheets.

| Parameter | Recommended Condition | Source |

| Temperature | -20°C | |

| Atmosphere | Store in a well-ventilated place. Keep container tightly closed. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [3] |

| Storage Class | 11 - Combustible Solids |

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

| PPE Category | Recommendation | Source |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene), lab coat. | [5] |

| Respiratory Protection | Dust mask type N95 (US) or equivalent. Use only outdoors or in a well-ventilated area. | [2] |

Disposal Guidelines

The disposal of this compound and its waste must be handled with care to prevent environmental contamination and ensure compliance with regulations. It should be treated as hazardous chemical waste.

| Waste Type | Disposal Protocol | Source |

| Unused/Expired Compound | Dispose of contents/container in accordance with local/regional/national/international regulations. Contact a licensed professional waste disposal service. | [2] |

| Contaminated Materials (e.g., gloves, wipes) | Collect in a dedicated, properly labeled hazardous waste container. | [3] |

| Solutions containing the compound | Do not dispose of down the drain. Collect in a compatible, labeled hazardous waste container detailing all components. | [3] |